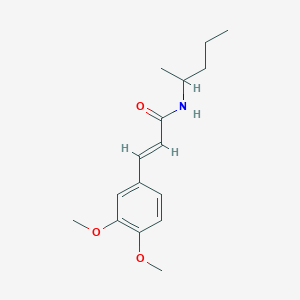
1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BPP-4, is a synthetic compound that has gained much attention in recent years due to its potential applications in scientific research. BPP-4 is a piperidine derivative that has been shown to possess unique pharmacological properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is complex and not yet fully understood. However, it is known that the compound interacts with opioid receptors in the brain, leading to the activation of downstream signaling pathways. This ultimately results in the modulation of pain and reward pathways, as well as other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity at opioid receptors, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is its potency and selectivity for opioid receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential applications in the treatment of pain and addiction. Another potential direction is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(butylsulfonyl)piperidine with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of interest is its ability to modulate the activity of opioid receptors. Studies have shown that this compound can act as a potent agonist of the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-15-24(22,23)20-13-10-17(11-14-20)18(21)19-12-9-16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRLRAECBYLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340853.png)
![methyl 2-[3-benzoyl-2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5340858.png)
![N-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]-2-pyrimidinamine](/img/structure/B5340873.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5340877.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5340878.png)
![8-[(2-chlorobenzyl)thio]-9H-purin-6-amine](/img/structure/B5340883.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N,4-dimethyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B5340895.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5340907.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5340916.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5340940.png)
![1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5340948.png)
![4-ethyl-2-methyl-5-{1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340950.png)